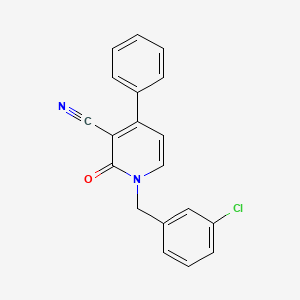

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-allyl-2-(phenylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C12H15N3OS. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15N3OS. The average mass of the molecule is 265.331 Da, and the monoisotopic mass is 265.088501 Da .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isozymes, which are enzymes involved in pH regulation in organisms. Research has shown that these compounds exhibit significant inhibitory activity against various isozymes of carbonic anhydrase, such as hCA I, hCA II, and hCA IX, with nanomolar to low micromolar inhibition constants. This suggests potential applications in designing inhibitors for therapeutic purposes, especially considering the role of carbonic anhydrases in various diseases including glaucoma, epilepsy, and cancer (Işık et al., 2015).

Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities. Notably, N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes with Co(II), Ni(II), and Cd(II) were studied. These compounds were found to exhibit strong anticancer activities, with the ligand and the Cd(II) complex showing particularly potent effects. This indicates the potential of this compound derivatives in the development of new anticancer agents (Abou‐Melha, 2021).

Corrosion Inhibition

Derivatives of hydrazinecarbothioamide, including those similar to this compound, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in sulfuric acid solution, suggesting applications in industrial processes to protect metals from corrosive damage (Ebenso et al., 2010).

Bioimaging Applications

This compound and related compounds have been utilized in the development of fluorescent probes for bioimaging. These probes have been designed to detect specific biological molecules or ions, offering tools for biological research and medical diagnostics. For example, probes based on hydrazinecarbothioamide structures have been developed for the sensitive and selective detection of hydrazine, a hazardous environmental pollutant, in biological and environmental samples (Zhang et al., 2015).

Eigenschaften

IUPAC Name |

1-[(2-phenylacetyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-13-12(17)15-14-11(16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUNQZOKCDTBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)